7-Chloro-2-oxoindoline-6-carboxylic acid
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Overview
Description
7-Chloro-2-oxoindoline-6-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-oxoindoline-6-carboxylic acid typically involves the reaction of indole derivatives with chlorinating agents under controlled conditions. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane . The reaction is carried out at low temperatures to ensure the selective chlorination of the indole ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the chlorination of indole derivatives followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2-oxoindoline-6-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indoline derivatives.
Substitution: Formation of substituted indoline derivatives.
Scientific Research Applications
7-Chloro-2-oxoindoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as an antiviral and antimicrobial agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-2-oxoindoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 5-Chloro-2-oxoindoline-1-carboxylic acid
- 6-Chloro-2-oxoindoline-5-carboxylic acid
- 2-Oxoindoline-3-carboxylic acid
Comparison: 7-Chloro-2-oxoindoline-6-carboxylic acid is unique due to its specific chloro substitution at the 7th position, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher potency in certain biological assays and offers unique reactivity in synthetic applications .
Properties
Molecular Formula |
C9H6ClNO3 |
---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
7-chloro-2-oxo-1,3-dihydroindole-6-carboxylic acid |
InChI |
InChI=1S/C9H6ClNO3/c10-7-5(9(13)14)2-1-4-3-6(12)11-8(4)7/h1-2H,3H2,(H,11,12)(H,13,14) |
InChI Key |
GDOYAGAHUXKFJE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=C(C=C2)C(=O)O)Cl)NC1=O |
Origin of Product |
United States |
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